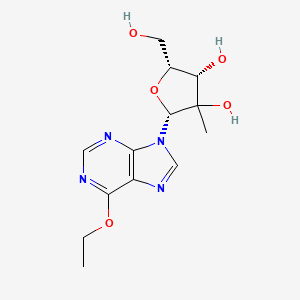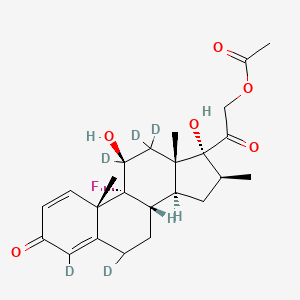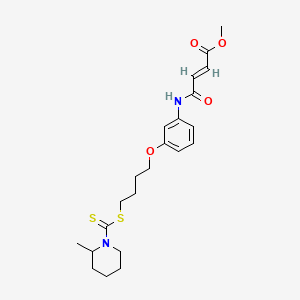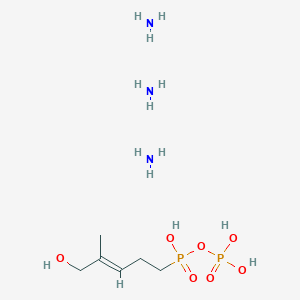
(Rac)-sn-Glycerol 3-phosphate (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-sn-Glycerol 3-phosphate (sodium) is a sodium salt of glycerol 3-phosphate, a crucial intermediate in various metabolic pathways. This compound plays a significant role in lipid metabolism and energy production, serving as a precursor for the synthesis of phospholipids and triglycerides. It is also involved in the glycerol-3-phosphate shuttle, which is essential for transferring reducing equivalents into mitochondria for ATP synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-sn-Glycerol 3-phosphate (sodium) can be achieved through enzymatic phosphorylation of glycerol using acid phosphatases. This method involves the use of crude glycerol, a byproduct of biodiesel production, and inorganic phosphate. The reaction is typically carried out under mild conditions, with the enzyme facilitating the transfer of a phosphate group to glycerol .
Industrial Production Methods: Industrial production of (Rac)-sn-Glycerol 3-phosphate (sodium) often involves large-scale enzymatic processes. These processes utilize crude glycerol from biodiesel plants, making the production cost-effective and environmentally friendly. The enzymatic method ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (Rac)-sn-Glycerol 3-phosphate (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in metabolic pathways and its conversion into other biologically active compounds .
Common Reagents and Conditions: Common reagents used in the reactions involving (Rac)-sn-Glycerol 3-phosphate (sodium) include inorganic phosphates, acid phosphatases, and other enzymes. The reactions are typically carried out under physiological conditions, ensuring compatibility with biological systems .
Major Products Formed: The major products formed from the reactions of (Rac)-sn-Glycerol 3-phosphate (sodium) include dihydroxyacetone phosphate and other intermediates in glycolysis and gluconeogenesis. These products are essential for energy production and lipid metabolism .
Applications De Recherche Scientifique
(Rac)-sn-Glycerol 3-phosphate (sodium) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various phospholipids and triglycerides. In biology, it plays a crucial role in lipid metabolism and energy production. In medicine, it is used to study metabolic disorders and develop treatments for conditions related to dysregulated lipid metabolism. In industry, it is utilized in the production of biodiesel and other bio-based products .
Mécanisme D'action
The mechanism of action of (Rac)-sn-Glycerol 3-phosphate (sodium) involves its role as a donor of inorganic phosphate. It is hydrolyzed to form inorganic phosphate and glycerol, which are then utilized in various metabolic pathways. The compound acts as a precursor for the synthesis of phospholipids and triglycerides, and it is involved in the glycerol-3-phosphate shuttle, which transfers reducing equivalents into mitochondria for ATP synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (Rac)-sn-Glycerol 3-phosphate (sodium) include glycerol 1-phosphate, dihydroxyacetone phosphate, and other glycerophosphate derivatives. These compounds share similar roles in metabolic pathways and are involved in lipid metabolism and energy production .
Uniqueness: What sets (Rac)-sn-Glycerol 3-phosphate (sodium) apart from other similar compounds is its specific role in the glycerol-3-phosphate shuttle and its involvement in the synthesis of phospholipids and triglycerides. Its unique enzymatic synthesis method from crude glycerol also makes it a cost-effective and environmentally friendly option for industrial production .
Propriétés
Formule moléculaire |
C3H7Na2O6P |
|---|---|
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
disodium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
Clé InChI |
GEKBIENFFVFKRG-UHFFFAOYSA-L |
SMILES canonique |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)



![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)






![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)

